molecular formula C15H15N5 B7813750 N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine

N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine

Cat. No.: B7813750
M. Wt: 265.31 g/mol
InChI Key: ASGUMQUJNXZJPZ-UHFFFAOYSA-N
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Description

N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a benzene ring attached to a triazole ring, which is further substituted with a methyl group at the 5-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-amine with 1,3-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor and reaction conditions is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals, agrochemicals, and other functional materials.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of bacterial and fungal infections. Its triazole core is known for its ability to inhibit the growth of microorganisms, making it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. It can also be employed as a corrosion inhibitor and in the manufacture of advanced materials.

Mechanism of Action

The mechanism by which N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine exerts its effects involves the interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, leading to the inhibition of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Benzene-1,3-diamine derivatives: These compounds contain the benzene-1,3-diamine moiety and are used in various chemical and biological applications.

Uniqueness: N-(5-m-Tolyl-1H-[1,2,4]triazol-3-yl)benzene-1,3-diamine is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. This compound offers a distinct combination of properties that make it valuable in scientific research and industrial applications.

Properties

IUPAC Name

3-N-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-10-4-2-5-11(8-10)14-18-15(20-19-14)17-13-7-3-6-12(16)9-13/h2-9H,16H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGUMQUJNXZJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NN2)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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